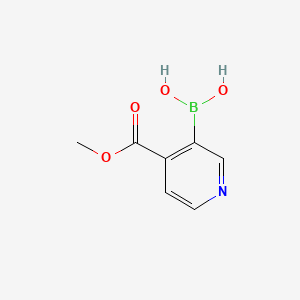

(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4-methoxycarbonylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-13-7(10)5-2-3-9-4-6(5)8(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUFTTGMXYTBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694480 | |

| Record name | [4-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-44-9 | |

| Record name | [4-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Pyridinylboronic Acids: A Technical Guide to (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of pyridinyl scaffolds is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a new generation of therapeutics. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid has emerged as a critical building block in this endeavor, offering a versatile handle for the construction of complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, characterization, and application of this valuable reagent, with a particular focus on its utilization in Suzuki-Miyaura coupling reactions. Detailed experimental protocols, mechanistic insights, and practical considerations for handling and storage are presented to enable researchers to effectively integrate this compound into their drug discovery and development workflows.

Introduction: The Strategic Importance of Substituted Pyridinylboronic Acids

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties make it a desirable feature in the design of novel bioactive compounds. Boronic acids, in turn, are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The convergence of these two chemical entities in the form of pyridinylboronic acids has created a powerful class of reagents for the efficient construction of carbon-carbon bonds.

This guide will focus on a specific, commercially available, and synthetically useful isomer: (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS Number: 1072945-86-8)[1][2]. It is important to note that while the user query specified the "(4-methoxycarbonyl)pyridin-3-yl" isomer, this particular substitution pattern is not readily found in commercial catalogs or major chemical databases. The "6-methoxycarbonyl" isomer, however, is well-documented and serves as an excellent case study for the broader class of pyridinylboronic acids.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is paramount for its successful application.

Chemical Structure and Properties

The structure of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is presented below:

Caption: 2D Structure of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid.

Table 1: Physicochemical Properties of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid [2]

| Property | Value |

| CAS Number | 1072945-86-8 |

| Molecular Formula | C₇H₈BNO₄ |

| Molecular Weight | 180.95 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of both the boronic acid and the methoxycarbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, and the carbon attached to the boron atom will also have a characteristic chemical shift.

-

¹¹B NMR: The boron-11 NMR spectrum is a crucial tool for characterizing boronic acids and will show a single peak, with a chemical shift indicative of a trigonal boronic acid.

Synthesis of Pyridinylboronic Acids

A plausible synthetic route is outlined below:

Caption: Generalized synthetic workflow for pyridinylboronic acids.

This method, as described for the synthesis of 3-pyridylboronic acid, involves the addition of an organolithium reagent to a solution of the bromopyridine and a trialkyl borate at low temperatures.[3] The rationale behind this "in-situ quench" is that the lithium-halogen exchange is significantly faster than the reaction of the organolithium with the borate ester.[3] This minimizes side reactions of the highly reactive lithiopyridine intermediate.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl halides or triflates, providing access to a diverse range of complex molecules.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A crucial step in this cycle is the transmetalation, where the organic group from the boronic acid is transferred to the palladium center.[4] This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]

Experimental Protocol: A General Guideline

The following protocol provides a general framework for the Suzuki-Miyaura coupling of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

-

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, the aryl bromide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Table 2: Common Reagents and Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | The choice of catalyst and ligand is critical for reaction efficiency and can influence reaction rates and yields. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction outcome. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, ACN | The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is common. |

Handling and Storage

Proper handling and storage of boronic acids are essential for maintaining their integrity and ensuring laboratory safety.

-

Storage: (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] Boronic acids can be susceptible to dehydration to form boroxines and are also prone to oxidative decomposition.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Safety Information: [2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient introduction of a substituted pyridine moiety into a wide range of scaffolds. By understanding its chemical properties, synthetic routes, and the nuances of its application in cross-coupling reactions, researchers can effectively leverage this reagent to advance their synthetic programs. As with any chemical process, careful optimization and adherence to safety protocols are paramount for achieving successful and reproducible results.

References

-

PubChem. (4-Methoxycarbonylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Li, W., Nelson, D. P., Jensen, M. S., & Hoerrner, R. S. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.

- Silva, A. M., et al. (2020).

-

PubChem. (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid (a) and a... Retrieved from [Link]

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

Sources

(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid molecular weight

An In-Depth Technical Guide to (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, boronic acids have emerged as indispensable tools. Their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation have cemented their role as critical reagents. Among these, heteroaromatic boronic acids, particularly pyridinylboronic acids, are of paramount importance. The pyridine motif is a ubiquitous feature in a vast number of pharmaceuticals, and the ability to forge connections to this ring system efficiently is a cornerstone of drug discovery.

This technical guide provides a comprehensive overview of This compound , a specialized building block for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, provide validated protocols for its synthesis and application, and explain the causal reasoning behind key experimental choices, thereby offering a field-proven resource for its effective utilization.

Part 1: Physicochemical Properties and Strategic Characterization

A thorough understanding of a reagent's properties is the foundation of its successful application. This section details the key physicochemical characteristics of this compound and outlines a rigorous analytical workflow for its quality control.

Molecular Structure and Properties

The structure combines a pyridine ring, a boronic acid group at the 3-position, and a methoxycarbonyl group at the 4-position. This specific arrangement of functional groups dictates its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₈BNO₄ | - |

| Molecular Weight | 180.95 g/mol | [1][2] |

| IUPAC Name | This compound | - |

| Physical Form | Off-white to white solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][2] |

| Predicted Boiling Point | 397.7±52.0 °C | [3] |

| Predicted Density | 1.33±0.1 g/cm³ | [3] |

Structural Elucidation & Quality Control (QC)

Verifying the identity and purity of the boronic acid is critical, as impurities can significantly impact the efficiency and outcome of subsequent reactions. A multi-technique approach is essential for robust QC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the primary technique for structural confirmation and purity assessment.

-

¹H NMR : Provides information on the proton environment. Expected signals include distinct aromatic protons on the pyridine ring, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the boronic acid hydroxyl protons (-B(OH)₂), which may exchange with residual water in the solvent.

-

¹³C NMR : Confirms the carbon skeleton, including the carbonyl carbon of the ester and the carbon atom attached to the boron.

-

¹¹B NMR : This technique is specific for the boron nucleus and is highly informative for boronic acids. A single, broad peak is typically observed, and its chemical shift can confirm the trivalent coordination state of the boron atom.[4]

-

-

Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) can detect the molecular ion peak, verifying the compound's identity.

-

High-Performance Liquid Chromatography (HPLC) : The gold standard for assessing purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products like boroxines (anhydrides of boronic acids). A typical QC specification would be a purity of ≥97%.

Part 2: Synthesis and Purification Workflow

While not as commonly available as some of its isomers, this compound can be reliably synthesized in the laboratory. The most common and robust strategy involves a halogen-metal exchange followed by borylation.

Retrosynthetic Approach & Rationale

The synthesis logically begins with a pre-functionalized pyridine ring. The key disconnection is at the C-B bond, which can be formed by reacting an organometallic pyridine species with a boron electrophile. The precursor of choice is typically a bromopyridine, as the bromine atom readily undergoes lithium-halogen exchange.

Detailed Synthetic Protocol

This protocol describes the synthesis from 3-bromo-4-methyl nicotinate.

Materials:

-

3-Bromo-4-methyl nicotinate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-bromo-4-methyl nicotinate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M solution).

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to prevent side reactions of the highly reactive organolithium intermediate once it is formed.[5]

-

Lithium-Halogen Exchange : Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation : To the cold solution, add triisopropyl borate (1.5 eq) dropwise. Causality: Triisopropyl borate is a mild electrophile. Its slow addition and the continued low temperature ensure efficient trapping of the organolithium species to form the boronate ester intermediate. Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quenching and Hydrolysis : Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 1 M HCl (approx. 2.0 eq). Stir vigorously for 1-2 hours. Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by crystallization or slurry in a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.

Part 3: Core Application - The Suzuki-Miyaura Cross-Coupling

The premier application of this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing C(sp²)-C(sp²) bonds.[6]

Mechanistic Overview

The reaction involves a catalytic cycle that couples the boronic acid with an organohalide. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Key Steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).[7]

-

Transmetalation : The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base.[8]

-

Reductive Elimination : The two organic partners (R¹ and R²) are ejected from the palladium center as the final coupled product, regenerating the Pd(0) catalyst.[7]

Field-Proven Experimental Protocol

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup : To a vial or flask, add the aryl bromide, this compound, cesium carbonate, and the palladium catalyst.

-

Solvent Addition : Add 1,4-dioxane and water in a ratio of approximately 4:1 (v/v) to create a concentration of the aryl bromide around 0.1 M.

-

Degassing : Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so its removal is critical for an efficient reaction.

-

Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction and Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.

Justification of Reagent Choices:

-

Catalyst (Pd(dppf)Cl₂) : This catalyst is highly effective for cross-coupling reactions involving heteroaryl compounds and is known for its stability.

-

Base (Cs₂CO₃) : A strong inorganic base that is effective in promoting transmetalation. For pyridine-containing substrates, it has been shown to suppress side reactions better than other bases.[9]

-

Solvent (Dioxane/Water) : A common solvent system that facilitates the dissolution of both organic and inorganic reagents, promoting an efficient reaction.

Part 4: Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the reagent's integrity.

Hazard Identification

Based on data for analogous boronic acids, this compound should be handled as a hazardous substance.[2][10]

-

GHS Classification :

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Safe Handling Protocol

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[10][11]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[12]

-

Handling : Avoid creating dust. Use appropriate tools (spatulas) for transfer.[13]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Storage and Stability

Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water during a reaction, it can complicate stoichiometry.

-

Optimal Storage : Store the compound in a tightly sealed container in a refrigerator at 2-8 °C.[1][2]

-

Inert Atmosphere : For long-term storage, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent both oxidation and moisture-driven degradation.[11]

Conclusion

This compound is a highly valuable, albeit specialized, building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of a substituted pyridine moiety, a privileged scaffold in medicinal chemistry. By understanding its physicochemical properties, employing rigorous analytical controls, utilizing optimized synthetic and application protocols, and adhering to strict safety and handling guidelines, researchers can effectively leverage this reagent to accelerate the development of novel therapeutics.

References

-

Alves, M. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. Available at: [Link]

-

PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. National Library of Medicine. Retrieved from: [Link]

-

ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Retrieved from: [Link]

- Google Patents. (n.d.). Boronic ester and acid compounds. Google Patents.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from: [Link]

-

Shang, M., et al. (2016). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2017(2), 241-276. Available at: [Link]

-

PubMed Central. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Library of Medicine. Retrieved from: [Link]

- Bolte, M., et al. (n.d.).

-

SpectraBase. (n.d.). Phenylboronic acid [11B NMR]. Wiley. Retrieved from: [Link]

Sources

- 1. 1072945-86-8|(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [sigmaaldrich.com]

- 3. 6-(Methoxycarbonyl)pyridin-3-ylboronic acid, methyl 5-boronopyridine-2-carboxylate | 1072945-86-8 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Introduction

(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid and its derivatives are pivotal intermediates in modern medicinal chemistry and drug development. Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in numerous biologically active compounds. The pyridine moiety is a common scaffold in pharmaceuticals, and the ability to functionalize it at specific positions is crucial for modulating pharmacological properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and practical considerations for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of pyridinylboronic acids and their esters can be broadly categorized into several key approaches. For the specific case of this compound, the most relevant and widely employed methods involve:

-

Halogen-Metal Exchange followed by Borylation: This classical and robust method remains a cornerstone for the preparation of pyridinylboronic acids. It typically involves the reaction of a halopyridine with an organometallic reagent (e.g., organolithium or Grignard reagent) to generate a pyridinyl anion, which is then quenched with a trialkyl borate.[4]

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method offers a milder alternative to the halogen-metal exchange pathway and is often compatible with a wider range of functional groups.[5][6][7] It involves the palladium-catalyzed reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5][6]

This guide will delve into the specifics of these two primary routes, providing detailed protocols and mechanistic insights.

Synthesis Route 1: Halogen-Metal Exchange and Borylation

This is a well-established and cost-effective method for synthesizing pyridinylboronic acids on a large scale. The general principle involves the replacement of a halogen atom on the pyridine ring with a boron-containing group.

Workflow Diagram: Halogen-Metal Exchange Route

Caption: Halogen-Metal Exchange and Borylation Workflow.

Rationale and Mechanistic Insights

The choice of starting material is critical. Methyl 3-bromopyridine-4-carboxylate is a suitable precursor for this route. The bromine atom at the 3-position is susceptible to halogen-metal exchange. The reaction is typically carried out at low temperatures (-78°C to -40°C) to prevent side reactions, such as the attack of the organometallic reagent on the ester functionality.[4]

An important consideration is the order of addition of reagents. A "revised protocol" or "in-situ quench" is often preferred, where the organometallic reagent is added to a mixture of the halopyridine and the trialkyl borate.[4] This approach is particularly advantageous when the substrate contains functional groups that are sensitive to organometallic reagents, as the highly reactive lithiated or magnesiated intermediate is trapped by the borate ester as soon as it is formed.[4]

Detailed Experimental Protocol

Materials:

-

Methyl 3-bromopyridine-4-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes or Isopropylmagnesium chloride (i-PrMgCl) in THF

-

Triisopropyl borate

-

Anhydrous Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is flame-dried and cooled under a stream of dry nitrogen.

-

Initial Mixture: The flask is charged with methyl 3-bromopyridine-4-carboxylate and anhydrous THF. The solution is cooled to -78°C using a dry ice/acetone bath.

-

Halogen-Metal Exchange and Borylation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1 hour. Following this, triisopropyl borate is added dropwise, and the mixture is allowed to warm slowly to room temperature and stirred overnight.[8]

-

Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The pH is adjusted to approximately 8 with a saturated solution of sodium bicarbonate.[9]

-

Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired this compound.[9]

Synthesis Route 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a powerful tool for the synthesis of boronic esters from aryl and heteroaryl halides.[5] It offers excellent functional group tolerance and generally proceeds under milder conditions than the halogen-metal exchange route.[5]

Workflow Diagram: Miyaura Borylation Route

Caption: Miyaura Borylation Workflow.

Rationale and Mechanistic Insights

The Miyaura borylation involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronic ester and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, and base is crucial for the success of the reaction.[5] For pyridine substrates, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective. Potassium acetate (KOAc) is a commonly used base.[5]

A key advantage of this method is its compatibility with the ester group, which might be susceptible to nucleophilic attack under the strongly basic conditions of the halogen-metal exchange route. The direct product of the Miyaura borylation is the pinacol ester of the boronic acid, which is often more stable and easier to purify than the free boronic acid. The pinacol ester can be used directly in subsequent Suzuki-Miyaura coupling reactions or hydrolyzed to the corresponding boronic acid if required.

Detailed Experimental Protocol

Materials:

-

Methyl 3-bromopyridine-4-carboxylate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (if using Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask are added methyl 3-bromopyridine-4-carboxylate, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst (e.g., Pd(dppf)Cl₂).

-

Solvent and Degassing: Anhydrous 1,4-dioxane is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: The reaction mixture is heated to 80-100°C and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: The mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield this compound pinacol ester.

-

(Optional) Hydrolysis to Boronic Acid: The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an acid, such as hydrochloric acid, in a suitable solvent system like THF/water.

Data Summary

The following table provides a comparative overview of the two primary synthetic routes:

| Parameter | Halogen-Metal Exchange & Borylation | Miyaura Borylation |

| Starting Material | Methyl 3-halopyridine-4-carboxylate | Methyl 3-halopyridine-4-carboxylate |

| Key Reagents | Organolithium or Grignard reagent, Trialkyl borate | Diboron reagent, Palladium catalyst, Base |

| Reaction Conditions | Low temperature (-78°C to -40°C) | Elevated temperature (80-100°C) |

| Key Advantages | Cost-effective for large scale | Excellent functional group tolerance, milder conditions |

| Key Disadvantages | Requires cryogenic temperatures, sensitive to functional groups | Higher cost of reagents (catalyst, diboron) |

| Initial Product | Boronic acid or ester (depending on workup) | Boronic acid pinacol ester |

Conclusion

The synthesis of this compound is a critical step in the development of novel therapeutics. Both the halogen-metal exchange/borylation and the Miyaura borylation routes offer viable pathways to this important intermediate. The choice of method will depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the presence of other functional groups in the molecule. For large-scale production where cost is a primary concern, the classical halogen-metal exchange method remains attractive. For more complex molecules or smaller-scale laboratory synthesis where functional group compatibility is paramount, the Miyaura borylation is often the preferred approach. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize this valuable building block for their drug discovery programs.

References

- Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc.

- Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society.

- 2-Pyridineboronic acid synthesis - ChemicalBook.

- 3-pyridylboronic acid - Organic Syntheses Procedure.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.

- Pyridine-4-boronic acid synthesis - ChemicalBook.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.

- (PDF)

- Miyaura Borylation Reaction - Organic Chemistry Portal.

- Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Hal- ide Abstraction.

- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH.

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of Substituted Pyridyl Boronic Acids

An In-Depth Technical Guide to (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives are foundational pillars in modern synthetic chemistry, largely due to their versatility, stability, and relatively low toxicity.[1] Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2] Within this class of reagents, heteroaromatic boronic acids are of paramount importance for the construction of complex molecules targeted for pharmaceutical and materials science applications.

This compound, also known as methyl 5-(dihydroxyboranyl)isonicotinate, is a highly valuable bifunctional building block. It strategically combines the features of a pyridine ring, a common motif in bioactive molecules, with a boronic acid for cross-coupling and a methyl ester for further functionalization. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and application, with a focus on enabling its effective use in a research and development setting.

Physicochemical and Spectral Properties

Accurate identification and quality assessment are critical for reproducible synthetic outcomes. The key properties of this compound are summarized below. Note that while a specific CAS number for this isomer is not widely indexed, data from its close isomers, such as (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, provide valuable reference points.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | Methyl 5-(dihydroxyboranyl)pyridine-4-carboxylate | - |

| Molecular Formula | C₇H₈BNO₄ | [3] |

| Molecular Weight | 180.96 g/mol | [3] |

| Appearance | Typically a white to off-white solid | [3] |

| Purity | Commercially available with ≥96% purity | [3] |

| Storage | Store under inert atmosphere at -20°C to 8°C | [3] |

| Boiling Point | ~397.7 °C at 760 mmHg (Predicted) | [3] |

Spectral Data Insights:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the boronic acid hydroxyl (-B(OH)₂) protons. The aromatic signals' chemical shifts and coupling constants will be characteristic of a 3,4-disubstituted pyridine ring.

-

¹³C NMR: The carbon spectrum will display signals for the six unique carbons in the pyridine ring, the carbonyl carbon of the ester, and the methoxy carbon. The carbon atom attached to the boron (ipso-carbon) may show a broad signal or be difficult to detect due to quadrupolar relaxation.

-

¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center. For a tricoordinate boronic acid, a single broad peak is typically observed in the range of δ 27-30 ppm.

Synthesis and Preparation

The synthesis of pyridinylboronic acids typically follows established organometallic routes. The most common and adaptable method for preparing this compound involves a halogen-metal exchange followed by borylation.[5]

Common Synthetic Pathway:

-

Starting Material: The synthesis logically begins with a dihalopyridine precursor that can be selectively functionalized, such as methyl 5-bromoisonicotinate. The starting methyl isonicotinate can be synthesized via Fischer esterification of isonicotinic acid.[6][7]

-

Halogen-Metal Exchange: The bromo-substituted pyridine ester is treated with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF.[5] This step generates a highly reactive pyridyl-lithium intermediate.

-

Borylation: The organolithium species is then quenched by an electrophilic boron source, most commonly triisopropyl borate (B(Oi-Pr)₃). This reaction forms a boronate ester intermediate.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions (e.g., with HCl) to yield the final this compound.

Caption: General synthetic workflow for pyridinylboronic acids.

Reactivity and Core Applications in Drug Discovery

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond, linking the pyridine core to another aryl or heteroaryl system.

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle is a well-understood process involving three key steps:[8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its pyridyl group to the palladium center, displacing the halide.[2]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Advantages and Challenges

Advantages: The introduction of the 4-(methoxycarbonyl)pyridin-3-yl moiety is strategically important in drug design. The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement. The ester group provides a handle for further chemical modification, such as amide formation, to build structure-activity relationships (SAR).

Challenges: Pyridyl boronic acids, especially 2-pyridyl isomers, can be prone to instability and protodeboronation (cleavage of the C-B bond by a proton source).[10] While 3- and 4-pyridyl boronic acids are generally more stable, careful reaction design is crucial. To mitigate these issues, researchers often employ:

-

Anhydrous conditions: To minimize water that can lead to protodeboronation.

-

Bulky, electron-rich ligands: Phosphine ligands like XPhos or SPhos can stabilize the palladium catalyst and facilitate the key steps of the cycle.

-

Alternative Boron Species: For particularly unstable systems, air-stable surrogates like MIDA (N-methyliminodiacetic acid) boronates can be used, which slowly release the active boronic acid in situ.[1][11]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide.

Objective: To synthesize a 5-aryl-isonicotinate derivative.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.5 mmol, 2.5 equiv.).

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%).

-

Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Degassing (Self-Validation Check): The solution should be thoroughly degassed again by bubbling argon through it for 10-15 minutes or by three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst. An incomplete reaction often points to insufficient degassing.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-18 hours. A small aliquot can be taken to check for the disappearance of the starting aryl bromide.

-

Work-up: After the reaction is complete (as judged by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

Organoboronic acids require careful handling, and as acidic compounds, they are irritants.

Personal Protective Equipment (PPE):

-

Eye Protection: Always wear chemical safety goggles or a face shield.[12]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat is mandatory to protect skin and clothing.

Handling and Storage:

-

Ventilation: Handle the solid powder and reaction mixtures in a well-ventilated fume hood to avoid inhaling dust or solvent vapors.

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and dark place, preferably in a refrigerator or freezer under an inert atmosphere as recommended.[13]

Spill & Exposure Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

Conclusion

This compound is a potent and versatile building block for synthetic and medicinal chemistry. Its strategic placement of functional groups allows for the direct installation of a valuable pyridine substructure via the robust Suzuki-Miyaura cross-coupling reaction, with an additional ester handle for downstream derivatization. Understanding its properties, reactivity challenges, and proper handling protocols, as detailed in this guide, empowers researchers to effectively leverage this reagent in the synthesis of novel chemical entities with high potential for biological activity.

References

- D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

- S. J. Lee, K. M. G. O’Brien, G. C. Fu, "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates," J. Am. Chem. Soc., 2009. [URL: https://pubs.acs.org/doi/10.1021/ja906954x]

- Sigma-Aldrich, "(4-Methoxypyridin-3-yl)boronic acid Product Page,". [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bl3h160c0f0f]

- G. A. Molander, B. Canturk, L. E. Kennedy, "A General Solution for the 2-Pyridyl Problem," J. Org. Chem., 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2762020/]

- Sigma-Aldrich, "4-Pyridinylboronic acid Product Page,". [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/634492]

- Sigma-Aldrich, "(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid Product Page,". [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/ciah998d81b5]

- PubChem, "4-Methoxycarbonylphenylboronic acid," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734369]

- S. J. Lee, G. C. Fu, "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates," NIH Public Access, 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2776985/]

- BenchChem, "Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling,". [URL: https://www.benchchem.com/application-notes/4-methoxypyridin-2-yl-boronic-acid-in-suzuki-miyaura-coupling]

- Alchem Pharmtech, "(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid Product Page,". [URL: https://www.alchempharmtech.com/en/product/1072945-86-8]

- CymitQuimica, "(3-(Methoxycarbonyl)pyridin-2-yl)boronic acid Product Page,". [URL: https://www.cymitquimica.com/base/files/product_documents/DA009AEH_TDS_EN.pdf]

- Organic Chemistry Portal, "Suzuki Coupling,". [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- PrepChem, "Synthesis of (a) methyl isonicotinate,". [URL: https://www.prepchem.

- A. Bouillon, J-C. Lancelot, J-M. Vierfond, "New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions," DergiPark, 2003. [URL: https://dergipark.org.tr/en/pub/hujpharm/issue/2832/38059]

- NRO Chemistry, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, 2023. [URL: https://www.youtube.

- Sigma-Aldrich, "(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid Product Page,". [URL: https://www.sigmaaldrich.com/GB/en/product/ambeed/a348160]

- N. Miyaura, A. Suzuki, "Organoborane coupling reactions (Suzuki coupling)," Proc. Jpn. Acad., Ser. B, 2004. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4321151/]

- ChemicalBook, "Methyl isonicotinate synthesis,". [URL: https://www.chemicalbook.

- Wikipedia, "Methyl isonicotinate,". [URL: https://en.wikipedia.

- O. Erharuyi, et al., "Synthesis and antinociceptive activity of methyl nicotinate," Journal of Pharmacy and Bioresources, 2015. [URL: https://www.researchgate.

- ChemicalBook, "METHYL 5-METHYLNICOTINATE synthesis,". [URL: https://www.chemicalbook.

- PubChem, "(4-Methoxyphenyl)boronic acid," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxyphenylboronic-acid]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [sigmaaldrich.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. prepchem.com [prepchem.com]

- 7. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's In-depth Guide to the Safe Handling of (4-(Methoxycarbonyl)pyridin-3-yl)boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid. As a key building block in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard safety data sheet (SDS) to explain the causality behind safety protocols, grounded in the compound's structural characteristics—namely, the presence of a boronic acid moiety and a pyridine ring.

Section 1: Hazard Identification and GHS Classification

This compound and its structural isomers are classified under the Globally Harmonized System (GHS) as hazardous materials. The primary hazards are associated with its irritant properties and potential for harm if ingested. The information presented is synthesized from data on closely related pyridine-boronic acid derivatives.[1][2][3][4]

GHS Pictogram:

-

GHS07 (Exclamation Mark)[4]

Signal Word:

Hazard Statements (H-Statements):

The causality for this classification is rooted in its molecular structure. Boronic acids, in general, are known irritants. The acidic nature of the B(OH)₂ group and the reactivity of the pyridine nitrogen can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract upon contact or inhalation of dust particles.[7][8]

Caption: GHS Hazard Communication for Pyridine-Boronic Acids.

Section 2: Risk Mitigation and Safe Handling Protocols

A robust safety protocol relies on a multi-layered approach to risk management, commonly known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to minimize or eliminate hazards.

Caption: The Hierarchy of Controls for chemical safety.

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood.[6] This is critical because the compound is a fine powder that can become airborne, posing an inhalation risk (H335).[8] The fume hood ensures that any dust generated during weighing or transfer is captured and exhausted away from the user's breathing zone. Workstations should also be equipped with easily accessible eyewash stations and safety showers.[1][8]

Personal Protective Equipment (PPE)

Given the compound's classification as a skin and eye irritant (H315, H319), appropriate PPE is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8]

-

Skin Protection: Wear nitrile gloves and a standard laboratory coat.[1][3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9] Contaminated clothing should be removed and washed before reuse.[5]

-

Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[1][8] However, if a significant release of dust occurs, a NIOSH-approved respirator may be necessary.

Handling and Hygiene

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2][3][5]

-

Avoid breathing dust.[2][3][5] Minimize dust generation during handling by weighing the material carefully and avoiding vigorous shaking.

-

Ensure containers are kept tightly closed when not in use to prevent contamination and exposure to moisture.[1][2][3]

Section 3: Chemical Stability and Storage

Stability: The compound is generally stable under recommended storage conditions.[1][6]

Conditions to Avoid:

-

Moisture: Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic anhydride trimers known as boroxines. This process is often reversible upon addition of water but can affect the compound's reactivity and stoichiometry in sensitive reactions. Therefore, protection from moisture is critical.[1]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or vigorous reactions.[1][2][10]

-

Heat and Ignition Sources: While not highly flammable, as a fine dust, it may form combustible or explosive mixtures in the air if dispersed in sufficient concentration.[2][3] Keep away from open flames and excessive heat.[6]

Recommended Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3]

-

For long-term stability and to prevent degradation from atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[2][3][4]

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure.

Caption: First-Aid Decision Tree for Accidental Exposure.

Detailed First-Aid Measures:

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air and keep them comfortable for breathing.[1][2][3][5] If the person feels unwell, seek medical attention.[1][5]

-

Skin Contact: If the compound comes into contact with skin, wash the area immediately with plenty of soap and water for at least 15 minutes.[1][2][3][5] Remove any contaminated clothing.[2][5] If skin irritation occurs or persists, get medical advice.[1][2][5]

-

Eye Contact: In case of eye contact, rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][3][5] If contact lenses are present and easy to remove, do so.[1][2][3][5] Continue rinsing and seek immediate medical attention.[1][2][5]

-

Ingestion: If swallowed, rinse the mouth with water.[1][5] Call a poison control center or doctor immediately if you feel unwell.[1][5] Do NOT induce vomiting.[5][10]

Section 5: Accidental Release and Disposal

Accidental Release Measures:

-

Evacuate: Ensure adequate ventilation and wear full personal protective equipment (PPE).[3][10]

-

Contain: Prevent further dispersal of the dust. Avoid creating dust clouds during cleanup.[3][5][10]

-

Clean-up: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3][5][8] Do not allow the material to enter drains or waterways.[6]

Waste Disposal:

-

Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][2][3][5] This material should be treated as hazardous chemical waste and disposed of via an approved waste disposal plant.[1][3][5]

Section 6: Toxicological and Ecological Information

Toxicological Profile: The toxicological properties of this specific compound have not been fully investigated.[1][8] However, based on its classification and data from analogous structures, it is considered harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][4][8][10] No data is available to suggest that the compound is a germ cell mutagen, carcinogen, or reproductive toxin.[1][8][9]

Ecological Information: Ecotoxicity data for this compound is not readily available. It is imperative to prevent its release into the environment.[3][5] Do not empty into drains or allow it to reach groundwater or water courses.[6]

References

-

PubChem. 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [b2b.sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. louisville.edu [louisville.edu]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

commercial availability of (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Commercial Availability and Application of (4-(Methoxycarbonyl)pyridin-3-yl)boronic Acid and Its Key Isomer

Abstract

Pyridinylboronic acids are foundational building blocks in modern synthetic and medicinal chemistry, prized for their role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the commercial availability, synthesis, and application of pyridinylboronic acids bearing a methoxycarbonyl group. A critical clarification is addressed at the outset: while the specific regioisomer this compound is not commonly listed by major chemical suppliers, the closely related and widely available isomer, (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS No. 1072945-86-8) , is extensively used in research and development. This document will focus primarily on this commercially significant isomer, offering researchers, scientists, and drug development professionals a detailed resource covering its procurement, properties, synthesis, and practical applications.

Structural Elucidation and Nomenclature: A Critical Clarification

In the procurement of specialized chemical reagents, precise nomenclature and the corresponding CAS (Chemical Abstracts Service) number are paramount. The initial query for "this compound" highlights a common challenge in chemical sourcing, where isomeric ambiguity can lead to significant hurdles.

-

This compound: This specific isomer, with the methoxycarbonyl group at the 4-position and the boronic acid at the 3-position, is not found as a standard catalog item from major global suppliers.

-

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS: 1072945-86-8): This isomer is readily available commercially and is a versatile building block for synthetic chemistry.[1][2][3] Its structure is frequently utilized in the synthesis of novel compounds.

-

(4-Methoxypyridin-3-yl)boronic acid (CAS: 355004-67-0): Another related compound, this molecule features a methoxy group rather than a methoxycarbonyl group and is also commercially available.

Given the commercial landscape, this guide will proceed with the technical details for the readily accessible (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid . Researchers intending to work with the 4-methoxycarbonyl isomer would likely need to pursue a custom synthesis route.

Commercial Availability of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

This key reagent is available from a range of suppliers, catering to needs from discovery-scale research to larger development quantities. The product is typically a solid and requires specific storage conditions to ensure its stability.

Table 1: Commercial Supplier Overview for (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS: 1072945-86-8)

| Supplier | Purity | Available Quantities | Storage Conditions |

| Sigma-Aldrich (Merck) | ≥98% | 100 mg - 100 g | Inert atmosphere, 2-8°C |

| BLDpharm | N/A | Inquire for bulk | Inert atmosphere, 2-8°C[1] |

| Alchem Pharmtech | ≥95% | 1 g - 100 g | Normal Shipping[3] |

| JHECHEM CO LTD | ≥98% | Inquire for bulk | N/A |

| Triz Pharma-Tech Co. | N/A | Inquire for bulk | N/A |

Key Procurement Insights:

-

Purity: Most suppliers offer a purity of 98% or higher, which is suitable for the majority of synthetic applications, including sensitive palladium-catalyzed reactions.

-

Storage: The compound's stability necessitates storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1] This precaution is critical to prevent degradation of the boronic acid moiety, which can be susceptible to oxidation and dehydration to form boroxines.

Synthesis and Physicochemical Properties

Understanding the synthesis of pyridinylboronic acids provides context for their reactivity and potential impurities.

General Synthetic Routes

The synthesis of pyridinylboronic acids is well-established, with several robust methods available. The choice of method often depends on the starting materials and desired scale.

-

Metal-Halogen Exchange: This is a fundamental and often cost-effective method for large-scale preparation. It involves treating a halopyridine (e.g., 5-bromo-2-(methoxycarbonyl)pyridine) with a strong base like n-butyllithium or a Grignard reagent at low temperatures, followed by quenching the resulting organometallic intermediate with a trialkyl borate ester (e.g., triisopropyl borate).[4]

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This is a highly versatile and common method. It involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand.[5]

The following workflow illustrates a typical Miyaura borylation approach.

Caption: Generalized workflow for Miyaura borylation synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1072945-86-8 | [1][3] |

| Molecular Formula | C₇H₈BNO₄ | [1][2] |

| Molecular Weight | 180.95 g/mol | [1] |

| Physical Form | Solid | |

| InChI Key | OJRWQJNSMWIFMD-UHFFFAOYSA-N |

Applications in Research and Drug Development

Boronic acids are not merely synthetic intermediates; they are a class of compounds with significant therapeutic relevance. The approval of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, has solidified the importance of the boronic acid functional group in medicinal chemistry.[5][6]

The primary utility of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[5] This reaction forms a carbon-carbon bond between the pyridine ring and another molecule, typically an aryl or heteroaryl halide or triflate.

Caption: Application in a Suzuki-Miyaura cross-coupling reaction.

The pyridine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs.[7] The ability to functionalize this core structure with diverse partners via the boronic acid handle makes this reagent exceptionally valuable for building libraries of novel compounds in the hit-to-lead and lead optimization phases of drug development.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating methodology for using (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid in a typical cross-coupling reaction.

Objective: To synthesize a biaryl compound via the coupling of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid with a generic aryl bromide.

Materials:

-

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.08 equivalents)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equivalents)

-

1,4-Dioxane (solvent)

Methodology:

-

Inert Atmosphere Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Causality: The use of a Schlenk flask and an inert atmosphere is crucial as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

-

-

Degassing: Seal the flask and subject it to a minimum of three vacuum/nitrogen (or argon) back-fill cycles to thoroughly remove all oxygen.

-

Causality: Degassing the solvent and reaction mixture prevents the oxidation and deactivation of the catalyst, ensuring a high-yield reaction.

-

-

Solvent and Base Addition: Under a positive pressure of nitrogen, add the 1,4-dioxane, followed by the 2M aqueous Na₂CO₃ solution via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 95°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Self-Validation: The disappearance of the limiting reagent (typically the aryl bromide) as monitored by an appropriate analytical technique confirms the reaction is proceeding to completion.

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion

While the specific isomer this compound is not a standard commercial product, the closely related and readily available (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid serves as an essential tool for researchers in synthetic organic chemistry and drug discovery. Its commercial availability from multiple suppliers, coupled with well-established synthetic protocols for its use in powerful C-C bond-forming reactions, ensures its continued importance. This guide provides the necessary technical information for its successful procurement, storage, and application, empowering scientists to leverage this versatile building block in the creation of novel and impactful molecules.

References

- Triz Pharma-Tech Co,Ltd. Parent Nucleus: Pyridines.

-

Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Deng, H., et al. (2010). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011(1), 326-348. [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6619. [Link]

-

Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses, 81, 89. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Naz, F., et al. (2020). Boron Chemistry for Medical Applications. Molecules, 25(4), 828. [Link]

Sources

- 1. 1072945-86-8|(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H NMR-Based Structural Elucidation of (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring robust and reliable characterization of this important reagent.

Introduction: The Significance of Structural Verification

This compound is a substituted pyridine derivative frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its utility in constructing complex molecular architectures necessitates unambiguous structural confirmation and purity assessment. ¹H NMR spectroscopy is the primary analytical technique for this purpose, offering detailed information about the electronic environment of each proton in the molecule.[1] This guide will dissect the predicted spectrum, outline a validated experimental protocol, and provide a framework for accurate data interpretation.

Molecular Structure and Spectroscopic Prediction

A thorough understanding of the molecule's structure is fundamental to predicting its ¹H NMR spectrum. The substitution pattern and the electronic nature of the substituents are critical determinants of the chemical shifts and coupling patterns of the pyridine ring protons.

Labeled Molecular Structure

To facilitate discussion, the protons of this compound are systematically labeled as shown below.

Caption: Recommended workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Protocol

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the boronic acid, and it allows for the observation of the exchangeable -B(OH)₂ protons. Methanol-d₄ is a suitable alternative if solubility in other solvents is poor, but the B-OH signal will be lost. [2]2. Sample Preparation: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex gently until the solid is completely dissolved.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Data Acquisition: Use standard acquisition parameters. A sufficient number of scans (typically 16 to 64) should be averaged to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, followed by careful phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Spectral Interpretation and Data Summary

The processed spectrum should be analyzed by assigning each signal to its corresponding proton based on chemical shift, integration, and multiplicity.

Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR data for the title compound in DMSO-d₆.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | 9.10 - 9.25 | s | 1H | - |

| H-6 | 8.80 - 8.95 | d | 1H | ~5.0 |

| H-5 | 7.85 - 8.00 | d | 1H | ~5.0 |

| -OCH₃ | 3.90 - 4.00 | s | 3H | - |

| -B(OH)₂ | 8.50 - 8.70 (broad) | br s | 2H | - |

Note: Chemical shifts are predictive and can vary based on concentration, temperature, and solvent purity. The -B(OH)₂ signal is often broad and may overlap with aromatic signals.

Analysis Insights

-

Purity Assessment: The integration values are crucial for assessing purity. The aromatic (H-2, H-5, H-6) and methyl (-OCH₃) protons should exhibit an integral ratio of 1:1:1:3. Deviations from this ratio or the presence of unexpected signals may indicate impurities.

-